Home > Products > Screening Compounds P99159 > Divarasib adipate
Divarasib adipate - 2762240-36-6

Divarasib adipate

Catalog Number: EVT-12521210
CAS Number: 2762240-36-6
Molecular Formula: C35H42ClF4N7O6
Molecular Weight: 768.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of divarasib adipate involves several key steps that focus on creating the covalent bond necessary for its mechanism of action. The primary method includes:

  1. Starting Materials: The synthesis begins with specific precursors that contain the necessary functional groups for forming the final compound.
  2. Reactions: Various organic reactions such as amide coupling and alkylation are employed to construct the complex structure of divarasib adipate.
  3. Purification: After synthesis, purification techniques like chromatography are utilized to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Divarasib adipate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name for divarasib adipate is:

1 3S 4 7 6 amino 4 methyl 3 trifluoromethyl pyridin 2 yl 6 chloro 8 fluoro 2 2S 1 methylpyrrolidin 2 yl methoxy quinazolin 4 yl 3 methylpiperazin 1 yl prop 2 en 1 one adipiate salt \text{1 3S 4 7 6 amino 4 methyl 3 trifluoromethyl pyridin 2 yl 6 chloro 8 fluoro 2 2S 1 methylpyrrolidin 2 yl methoxy quinazolin 4 yl 3 methylpiperazin 1 yl prop 2 en 1 one adipiate salt }

The molecular formula is C35H42ClF4N7O6C_{35}H_{42}ClF_{4}N_{7}O_{6}, indicating a large and complex structure suitable for targeting specific protein interactions within cancer cells . The chemical structure reveals multiple aromatic rings and functional groups that facilitate binding to the KRAS protein.

Chemical Reactions Analysis

Divarasib adipate undergoes several chemical reactions upon administration, primarily focusing on its interaction with the KRAS G12C protein. Key reactions include:

  1. Covalent Bond Formation: Divarasib adipate forms a covalent bond with the cysteine residue in the KRAS G12C protein, effectively locking it in an inactive state.
  2. Inhibition of Signaling Pathways: By inhibiting KRAS G12C activity, divarasib adipate disrupts downstream signaling pathways such as MAPK and PI3K/Akt, which are critical for tumor cell proliferation and survival.

The technical details of these reactions highlight the importance of covalent inhibitors in cancer therapy, providing a targeted approach that minimizes off-target effects compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of divarasib adipate involves several steps:

  1. Target Binding: Upon administration, divarasib adipate selectively binds to the KRAS G12C mutant protein.
  2. Conformational Change: This binding induces a conformational change in KRAS, locking it in an inactive GDP-bound state.
  3. Signal Disruption: As a result of this inhibition, downstream signaling pathways that promote cell division and survival are disrupted, leading to reduced tumor growth.

Data from clinical studies indicate that divarasib adipate demonstrates significant antitumor activity against tumors harboring KRAS G12C mutations, with manageable safety profiles observed during trials .

Physical and Chemical Properties Analysis

Divarasib adipate exhibits various physical and chemical properties relevant to its function:

  • Solubility: The compound is designed to be soluble in organic solvents, facilitating its formulation for oral administration.
  • Stability: Stability studies indicate that divarasib adipate retains its efficacy under physiological conditions.
  • Melting Point: Specific melting point data may vary based on formulation but generally indicates good thermal stability.

These properties are critical for ensuring effective delivery and bioavailability in clinical settings .

Applications

Divarasib adipate has significant applications in cancer treatment due to its targeted inhibition of KRAS G12C mutations:

  • Antineoplastic Therapy: It is primarily investigated as a monotherapy or in combination with other anticancer agents such as immune checkpoint inhibitors.
  • Clinical Trials: Ongoing clinical trials aim to further assess its safety, efficacy, and potential biomarkers for response among diverse patient populations.

The promising results from early-phase studies suggest that divarasib adipate could become a valuable addition to targeted cancer therapies aimed at specific genetic mutations .

Properties

CAS Number

2762240-36-6

Product Name

Divarasib adipate

IUPAC Name

1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one;hexanedioic acid

Molecular Formula

C35H42ClF4N7O6

Molecular Weight

768.2 g/mol

InChI

InChI=1S/C29H32ClF4N7O2.C6H10O4/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4;7-5(8)3-1-2-4-6(9)10/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36);1-4H2,(H,7,8)(H,9,10)/t16-,17-;/m0./s1

InChI Key

KUWNSHZGOCXVAI-QJHJCNPRSA-N

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.